Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted azetidines.
Hydrolysis: Corresponding carboxylic acids and amines.
Oxidation and Reduction: Oxides and amines.
Scientific Research Applications
Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Catalysis: It is used in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-chloroacetamido)azetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the presence of the chloroacetamido group, which is highly electrophilic and can react with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in organic synthesis and medicinal chemistry.
3-Azetidinecarboxylic acid: Known for its applications in polymerization and as a chiral template.
Uniqueness
Properties
IUPAC Name |
benzyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-6-12(17)15-11-7-16(8-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSQTOHQFQDSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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